Reduced Affinity and Metabolic Stability vs. GHB at GHB Receptors
5-Hydroxypentanoic acid (as its tertiary alcohol analog UMB68) exhibits lower affinity for GHB binding sites compared to the endogenous ligand γ-hydroxybutyric acid (GHB) and its own shorter-chain homolog (C4) analog [1]. Critically, this C5 analog cannot be metabolized to GABA-active compounds, unlike GHB, which is metabolized to GABA [1]. This was demonstrated by a lack of affinity (IC50 >100 µM) for GABAA and GABAB receptors [1].
| Evidence Dimension | GHB Receptor Binding Affinity (IC50) and GABA Receptor Affinity (IC50) |
|---|---|
| Target Compound Data | Lower affinity for GHB receptors than GHB (exact value not provided in abstract); IC50 >100 µM at GABAA and GABAB receptors. |
| Comparator Or Baseline | GHB (endogenous ligand): higher affinity for GHB receptors; metabolized to GABA (active at GABAA/B). |
| Quantified Difference | No binding at GABA receptors (IC50 >100 µM), providing a clean pharmacological tool vs. GHB which acts on GABA receptors. Quantified affinity for GHB receptor is lower than GHB. |
| Conditions | Radioligand binding assay using [3H]NCS-382 for GHB sites and [3H]GABA for GABAA/B sites. Tertiary alcohol analog UMB68 used. |
Why This Matters
This demonstrates that 5-hydroxypentanoic acid provides a scaffold for creating selective pharmacological probes devoid of off-target GABAergic effects, a property not found in GHB or its C4 analogs.
- [1] Wu, H., et al. (2003). A tertiary alcohol analog of gamma-hydroxybutyric acid as a specific gamma-hydroxybutyric acid receptor ligand. Journal of Pharmacology and Experimental Therapeutics, 305(2), 675-679. PMID: 12606613. View Source
